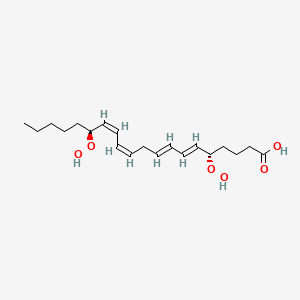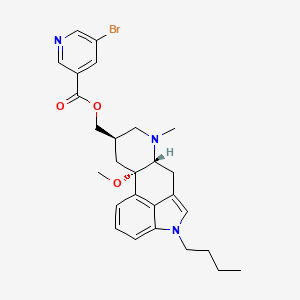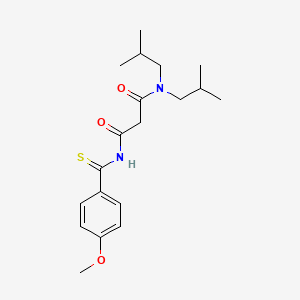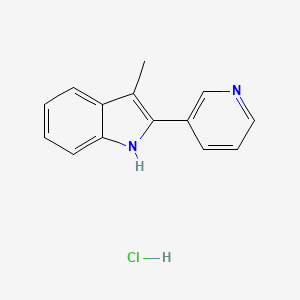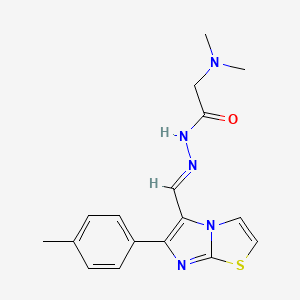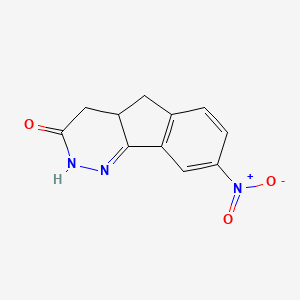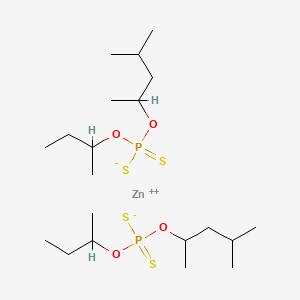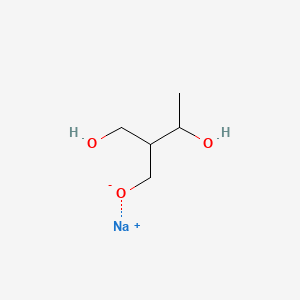
2-(Hydroxymethyl)butane-1,3-diol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)butane-1,3-diol, sodium salt is an organic compound with the molecular formula C5H11NaO3. It is a sodium salt derivative of 2-(hydroxymethyl)butane-1,3-diol, which is a type of diol. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)butane-1,3-diol, sodium salt typically involves the reaction of n-butyraldehyde with formaldehyde under alkaline conditions. This aldol condensation reaction produces the desired diol, which is then converted to its sodium salt form. The reaction solution is concentrated to remove salts, decolorized using ion exchange resin, purified, and finally evaporated using a thin film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)butane-1,3-diol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent diol form.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields the parent diol.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethyl)butane-1,3-diol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)butane-1,3-diol, sodium salt involves its interaction with various molecular targets. In biochemical applications, it can stabilize proteins and enzymes by forming hydrogen bonds with their functional groups. This stabilization effect is crucial for maintaining the activity and integrity of biological molecules under various conditions .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)butane-1,3-diol: The parent diol form without the sodium salt.
Tris(hydroxymethyl)aminomethane (Tris): A similar compound used as a buffering agent in biological and chemical applications.
Uniqueness
2-(Hydroxymethyl)butane-1,3-diol, sodium salt is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity. Its sodium salt form enhances its stability and makes it suitable for various industrial and research applications.
Properties
CAS No. |
68683-36-3 |
|---|---|
Molecular Formula |
C5H11NaO3 |
Molecular Weight |
142.13 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-(hydroxymethyl)butan-1-olate |
InChI |
InChI=1S/C5H11O3.Na/c1-4(8)5(2-6)3-7;/h4-6,8H,2-3H2,1H3;/q-1;+1 |
InChI Key |
GBVRETNNIAAVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)C[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




